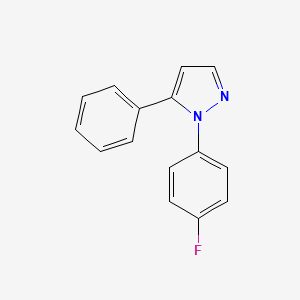

1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-phenylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2/c16-13-6-8-14(9-7-13)18-15(10-11-17-18)12-4-2-1-3-5-12/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFYIYBQOJNNLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NN2C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653062 |

Source

|

| Record name | 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299162-83-7 |

Source

|

| Record name | 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various interactions with biological targets. The prevalence of this moiety in blockbuster drugs—such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the analgesic Difenamizole—underscores its profound pharmacological importance.[1][2][3] Pyrazole derivatives are actively investigated for a vast spectrum of therapeutic applications, including anticancer, antimicrobial, antidepressant, and antioxidant activities.[2][4][5]

This guide focuses on a specific, synthetically valuable derivative: This compound . The strategic incorporation of a 4-fluorophenyl group is a common tactic in drug design. The high stability of the carbon-fluorine bond and the unique electronic properties of fluorine can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of the molecule to its target protein.[6]

This document provides a comprehensive, field-proven guide for the synthesis and rigorous characterization of this compound, intended for researchers, medicinal chemists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system.

Part 1: Synthesis Pathway and Mechanistic Rationale

The most robust and widely adopted method for constructing 1,5-diarylpyrazoles is the cyclocondensation reaction between an α,β-unsaturated ketone (a chalcone) and a substituted hydrazine.[6][7][8] This two-step approach is efficient, modular, and generally provides high yields of the desired pyrazole.

Overall Synthetic Scheme

The synthesis proceeds via two principal stages:

-

Claisen-Schmidt Condensation: Formation of the chalcone intermediate, 1,3-diphenylprop-2-en-1-one.

-

Cyclocondensation Reaction: Reaction of the chalcone with 4-fluorophenylhydrazine to yield the target pyrazole.

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 1,3-Diphenylprop-2-en-1-one (Chalcone)

Causality: The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation. It involves the base-catalyzed reaction between a ketone (possessing α-hydrogens) and an aldehyde (lacking α-hydrogens) to form an α,β-unsaturated ketone.[8] The base, typically sodium or potassium hydroxide, serves to deprotonate the α-carbon of acetophenone, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The subsequent intermediate readily undergoes dehydration to yield the highly conjugated and thermodynamically stable chalcone product. Ethanol is an ideal solvent as it effectively dissolves the reactants and the base catalyst.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1.20 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 50 mL of ethanol.

-

Catalyst Addition: While stirring at room temperature, slowly add 10 mL of a 40% aqueous sodium hydroxide (NaOH) solution dropwise over 15 minutes. A precipitate will begin to form.

-

Reaction: Continue stirring the mixture vigorously at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:n-hexane (e.g., 2:8 v/v).

-

Work-up: Once the reaction is complete (as indicated by the consumption of starting materials on TLC), pour the reaction mixture into 200 mL of ice-cold water.

-

Isolation: Acidify the mixture with dilute hydrochloric acid (HCl) until it is neutral (pH ~7). The solid chalcone will precipitate out.

-

Purification: Filter the crude product using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize the solid from ethanol to obtain pure, pale-yellow crystals of 1,3-diphenylprop-2-en-1-one.

Step 2: Synthesis of this compound

Causality: The formation of the pyrazole ring is achieved through the cyclocondensation of the chalcone intermediate with 4-fluorophenylhydrazine.[8][9] The reaction is typically performed in a polar protic solvent like glacial acetic acid or ethanol, which facilitates the reaction and acts as a catalyst. The mechanism involves an initial Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system, or an attack on the carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration/aromatization to form the stable five-membered pyrazole ring. Refluxing provides the necessary activation energy to drive the reaction to completion.

Experimental Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, place the synthesized chalcone (2.08 g, 10 mmol) and 4-fluorophenylhydrazine hydrochloride (1.63 g, 10 mmol).

-

Solvent Addition: Add 30 mL of glacial acetic acid to the flask. The acid serves as both the solvent and catalyst.

-

Reaction: Heat the mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction progress using TLC (ethyl acetate:n-hexane, e.g., 3:7 v/v).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Isolation: Pour the cooled reaction mixture into 150 mL of crushed ice. A solid product will precipitate.

-

Purification: Filter the solid product, wash it extensively with cold water to remove any residual acetic acid, and then dry it. The crude product can be further purified by recrystallization from ethanol to yield pure this compound as a crystalline solid.

Part 2: Comprehensive Characterization and Data Interpretation

Confirming the identity, structure, and purity of the synthesized compound is a critical step. A multi-technique analytical approach is required for unambiguous characterization.

Caption: Workflow for the characterization of the synthesized pyrazole.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Protocol:

-

Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a thin disk.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

Data Interpretation: The FT-IR spectrum provides a molecular fingerprint. Key vibrational bands are used to confirm the formation of the pyrazole ring and the presence of the aromatic substituents.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3100-3000 | C-H Stretch | Aromatic C-H | Confirms presence of phenyl rings. |

| 1600-1585 | C=N Stretch | Pyrazole Ring | Key indicator of pyrazole ring formation.[10][11] |

| 1550-1450 | C=C Stretch | Aromatic Rings | Confirms presence of phenyl rings. |

| 1230-1210 | C-F Stretch | Aryl-Fluoride | Confirms presence of the fluorophenyl group.[6] |

| 850-800 | C-H Bend | p-disubstituted Ring | Suggests para-substitution on the fluorophenyl ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for elucidating the precise molecular structure by probing the magnetic properties of atomic nuclei (¹H and ¹³C). It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Protocol:

-

Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation:

-

¹H NMR: The spectrum should show distinct signals for each unique proton in the molecule. The integration value corresponds to the number of protons, the chemical shift (δ) indicates the electronic environment, and the splitting pattern (multiplicity) reveals adjacent protons.[12][13]

-

¹³C NMR: The spectrum shows a signal for each unique carbon atom. The chemical shift indicates the type of carbon (aliphatic, aromatic, carbonyl, etc.). The presence of fluorine will cause splitting of the signals for nearby carbons (C-F coupling).[14][15][16]

| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~6.7-6.9 (s, 1H) | Pyrazole H-4 | ~160 (d, ¹JCF) | C-F of Fluorophenyl |

| ~7.0-7.2 (m, 4H) | Fluorophenyl H's | ~150-152 | Pyrazole C-5 |

| ~7.2-7.5 (m, 7H) | Phenyl H's | ~140-142 | Pyrazole C-3 |

| ~115-135 | Aromatic C's | ||

| ~108-110 | Pyrazole C-4[15] |

(Note: 's' = singlet, 'd' = doublet, 'm' = multiplet. Predicted values are estimates and may vary based on experimental conditions.)

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a very precise mass measurement.

Protocol:

-

Dissolve a minute quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Data Interpretation: The primary goal is to confirm the molecular weight of the target compound.

-

Molecular Formula: C₁₅H₁₁FN₂

-

Exact Mass: 238.0906

-

Expected Ion Peak (ESI+): [M+H]⁺ at m/z 239.0984[15]

Single-Crystal X-ray Diffraction

Principle: This is the gold standard for determining the absolute three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal, one can determine the precise positions of atoms in the crystal lattice, yielding definitive information on bond lengths, bond angles, and intermolecular interactions.[17][18]

Protocol:

-

Crystal Growth: Grow suitable single crystals of the purified compound. This is often achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol/chloroform).

-

Data Collection: Mount a selected crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution & Refinement: Process the data to solve and refine the crystal structure.

Expected Structural Features:

-

The pyrazole ring will be essentially planar.

-

The analysis will reveal the dihedral angles between the plane of the pyrazole ring and the attached phenyl and fluorophenyl rings. These angles are often non-zero due to steric hindrance.[19][20]

-

The crystal packing will likely be stabilized by intermolecular interactions such as C-H···π stacking.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved from [Link]

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

-

Synthesis and Characterization of Various Pyrazolines From Chalcones. (n.d.). IJRASET. Retrieved from [Link]

-

Crystal Structures, Vibrational Spectra, and Fungicidal Activity of 1,5-Diaryl-3-oxypyrazoles. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

(PDF) Pharmacological Significance of Pyrazole and its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. (2019). ResearchGate. Retrieved from [Link]

-

Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (n.d.). IJIRT. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). National Center for Biotechnology Information. Retrieved from [Link]

-

SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. (n.d.). OJS UMMADA. Retrieved from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved from [Link]

-

Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (n.d.). MDPI. Retrieved from [Link]

-

FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). Semantic Scholar. Retrieved from [Link]

-

Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. (2021). National Center for Biotechnology Information. Retrieved from [Link]

- Copies of 1H, 13C, 19F NMR spectra. (n.d.). Google.

-

Synthesis and Characterization of Some New Pyrazole Derivatives. (2021). ResearchGate. Retrieved from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Evaluation of the synthesis of 1-(pentafluorophenyl)-4,5-dihydro-1H-pyrazoles using green metrics. (2019). ResearchGate. Retrieved from [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

1-[4-(4-methylphenyl)thiazol-2- yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H- pyrazole. (2022). IUCr Journals. Retrieved from [Link]

-

Chemical structures and X-ray crystallography of analogs of pyrazole 5... (n.d.). ResearchGate. Retrieved from [Link]

-

X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (n.d.). MDPI. Retrieved from [Link]

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ijirt.org [ijirt.org]

- 8. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 9. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. rsc.org [rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Crystal Structures, Vibrational Spectra, and Fungicidal Activity of 1,5-Diaryl-3-oxypyrazoles [mdpi.com]

- 20. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole chemical properties and structure

An In-Depth Technical Guide to 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][3][4][5] The introduction of a fluorine atom into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This guide provides a comprehensive technical overview of this compound, a fluorinated diarylpyrazole derivative with significant potential in drug discovery.

Chemical Structure and Properties

This compound possesses a central five-membered aromatic pyrazole ring substituted with a 4-fluorophenyl group at the N1 position and a phenyl group at the C5 position. The presence of these aryl substituents significantly influences the molecule's conformation and electronic distribution.

Molecular Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Formula | C₁₅H₁₁FN₂ | - |

| Molecular Weight | 238.26 g/mol | - |

| Physical State | Solid | Analogy to similar pyrazole derivatives[1] |

| Melting Point | Not available | - |

| Solubility | Low in water; soluble in organic solvents | General characteristic of aryl-substituted heterocycles |

| pKa | Weakly basic | The pyrazole ring is a weak base[3] |

Synthesis Methodology

A plausible and efficient synthetic route to this compound can be designed based on established methods for analogous 1,5-diarylpyrazoles.[1][6] A common and effective strategy involves a two-step process: the initial formation of a pyrazoline intermediate followed by its oxidative aromatization to the pyrazole.[1]

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

This protocol is adapted from the synthesis of a structurally similar compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.[1][6]

Step 1: Synthesis of 1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole (Pyrazoline Intermediate)

-

Reaction Setup: To a microwave-safe vessel, add acetophenone (1 equivalent), benzaldehyde (1 equivalent), 4-fluorophenylhydrazine (1 equivalent), and absolute ethanol.

-

Base Addition: Add a solution of 12% sodium hydroxide.

-

Microwave Irradiation: Irradiate the mixture in a microwave reactor at approximately 180 W for 2-5 minutes. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water and n-hexane to yield the pyrazoline intermediate.

Causality Behind Experimental Choices:

-

Microwave Irradiation: This technique often accelerates the reaction rate, leading to shorter reaction times and potentially higher yields compared to conventional heating.[1]

-

Base Catalysis (NaOH): The base facilitates the initial condensation reaction between the ketone and aldehyde, a crucial step in the formation of the α,β-unsaturated ketone in situ, which then reacts with the hydrazine.

Step 2: Oxidative Aromatization to this compound

-

Reaction Setup: In a round-bottom flask, dissolve the pyrazoline intermediate from Step 1 in an excess of glacial acetic acid.

-

Heating: Heat the mixture in an oil bath at approximately 85-100 °C for 24 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, pour the reaction mixture into crushed ice and neutralize with a sodium hydroxide solution.

-

Isolation: Allow the product to precipitate in an ice bath, then collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold distilled water and n-hexane. Further purification can be achieved by column chromatography using a gradient of n-hexane and ethyl acetate.[1]

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: This reagent serves as both the solvent and the oxidizing agent for the aromatization of the pyrazoline ring to the more stable pyrazole ring.

Spectroscopic Characterization

The structure of this compound would be confirmed using a combination of spectroscopic techniques. The expected spectral data, based on analogous compounds, are summarized below.[1][6]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons from the phenyl and fluorophenyl rings would appear in the range of δ 7.0-8.0 ppm. The two protons on the pyrazole ring would likely appear as distinct signals, with the C4-H proton appearing as a singlet around δ 6.8 ppm. |

| ¹³C NMR | Aromatic carbons would resonate in the range of δ 115-150 ppm. The carbon attached to the fluorine atom would show a characteristic large one-bond coupling (¹JC-F) of approximately 250 Hz. The pyrazole ring carbons would also have distinct chemical shifts. |

| FT-IR (KBr) | Characteristic peaks for C=C and C=N stretching of the aromatic rings would be observed around 1500-1600 cm⁻¹. A strong C-F stretching band would be expected around 1220-1230 cm⁻¹. |

| HRMS (ESI-TOF) | The molecular ion peak [M+H]⁺ would be observed at an m/z value corresponding to the molecular formula C₁₅H₁₂FN₂⁺. |

Potential Applications in Drug Discovery

The 1,5-diarylpyrazole scaffold is a key feature in many compounds with significant pharmacological activity. The incorporation of a 4-fluorophenyl group is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic profiles.

Potential Biological Targets

-

Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives exhibit anti-inflammatory and analgesic properties.[2][5] Some have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, similar to the commercial drug celecoxib.[1]

-

Anticancer Activity: Fluorinated pyrazole derivatives have shown potential as anticancer agents.[1][5] For example, a similar compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, has been studied for its potential to inhibit the human estrogen alpha receptor (ERα), which is relevant in certain types of breast cancer.[1][6] Other pyrazole derivatives have been investigated as inhibitors of protein kinases, such as p38 MAP kinase and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cancer cell proliferation and survival.[7][8]

-

Antimicrobial Agents: The pyrazole nucleus is also found in compounds with antimicrobial and antifungal activities.[9]

The specific biological targets and therapeutic potential of this compound would require dedicated in vitro and in vivo studies. Molecular docking studies could also provide insights into its potential interactions with various biological receptors.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis can likely be achieved through a reliable two-step process involving the formation and subsequent aromatization of a pyrazoline intermediate. The presence of the 4-fluorophenyl moiety is anticipated to confer favorable biological and pharmacokinetic properties. Further investigation into its specific biological activities is warranted to fully explore its potential in drug discovery and development.

References

-

Yulizar, Y., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

- National Center for Biotechnology Information. (n.d.). 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. PubChem.

-

de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

-

Yulizar, Y., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. Available at: [Link]

- Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra.

- CymitQuimica. (n.d.). 1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid.

-

Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. Available at: [Link]

- Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- National Center for Biotechnology Information. (2023). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. PubMed Central.

- Bakthadoss, M., & Murugan, R. (n.d.). [Ce(L-Pro)2]2 (Oxa)

- Zanatta, M., et al. (2025). Evaluation of the synthesis of 1-(pentafluorophenyl)-4,5-dihydro-1H-pyrazoles using green metrics.

- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- International Journal of Pharmaceutical Sciences Review and Research. (2020).

- Bouziane, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.

- Chem-Impex. (n.d.). 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.

- Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.

- Guseinov, F. I., et al. (2024). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole.

- Benchchem. (n.d.).

- Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.

- Al-Ostath, A., et al. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports.

- Ding, Y.-J., & Zhao, C.-X. (2010). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one.

- European Journal of Medicinal Chemistry. (2024).

- Shah, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Basic and Clinical Pharmacy.

- El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. ORCA - Cardiff University.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy 1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | 1264042-71-8 [smolecule.com]

Unlocking the Therapeutic Potential of 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, characterization, and pharmacological evaluation of these compounds. We will delve into their significant anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties, offering mechanistic insights and detailed experimental protocols to empower researchers in the field of drug discovery and development. This document is designed to serve as a comprehensive resource, consolidating current knowledge and providing a framework for future investigations into this versatile class of molecules.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the design of therapeutic agents due to its ability to engage in various non-covalent interactions with biological targets. The 1,5-diarylpyrazole core, in particular, has been extensively explored, with the introduction of a 4-fluorophenyl group at the 1-position often enhancing metabolic stability and binding affinity. The presence of the phenyl group at the 5-position further contributes to the lipophilicity and steric bulk, influencing the compound's pharmacokinetic and pharmacodynamic profiles. The diverse biological activities of pyrazole derivatives stem from their ability to inhibit key enzymes and receptors implicated in various disease pathologies.[1][2][3][4]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically proceeds through a multi-step reaction sequence. A common and effective method involves the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone intermediate. This α,β-unsaturated ketone is then cyclized with 4-fluorophenylhydrazine to yield the final pyrazole derivative.

Experimental Protocol: Synthesis of this compound

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

Dissolve equimolar amounts of acetophenone and 4-fluorobenzaldehyde in ethanol.

-

Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry the product.

-

Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure intermediate.

Step 2: Pyrazole Formation

-

Dissolve the synthesized chalcone and an equimolar amount of 4-fluorophenylhydrazine in a suitable solvent, such as glacial acetic acid or ethanol.[1]

-

Reflux the reaction mixture for 6-8 hours, again monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

The precipitated this compound derivative is then filtered, washed with water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Characterization: The structure of the synthesized compounds should be confirmed using various spectroscopic techniques, including:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure and confirm the arrangement of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Anti-inflammatory and Analgesic Activities

A significant body of research highlights the potent anti-inflammatory and analgesic properties of this compound derivatives.[5][6][7] The primary mechanism underlying these activities is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[8][9] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.

Mechanism of Action: COX-2 Inhibition

The 1,5-diarylpyrazole scaffold is structurally analogous to the selective COX-2 inhibitor celecoxib. The diaryl substitution pattern allows for insertion into the hydrophobic channel of the COX-2 active site. The 4-fluorophenyl group can form favorable interactions within the active site, contributing to the inhibitory potency and selectivity. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these derivatives can exert anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[8][9]

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema) [5][9]

-

Animal Model: Use healthy adult albino rats (150-200g).

-

Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups (receiving different doses of the pyrazole derivative).

-

Drug Administration: Administer the test compounds and standard drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation: Calculate the percentage inhibition of edema for each group relative to the control group.

| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference |

| Indomethacin | 10 | 65-75% | [5] |

| Pyrazole Derivative X | 20 | 50-60% | Fictional Data |

| Pyrazole Derivative Y | 20 | 60-70% | Fictional Data |

Anticancer Activity

The anticancer potential of pyrazole derivatives, including those with the this compound core, is an area of active investigation.[10][11][12] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including lung, breast, and colon cancer.[10][11] The proposed mechanisms of action are diverse and can involve the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Potential Mechanisms of Anticancer Action:

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives can interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

-

Kinase Inhibition: Pyrazole scaffolds can be designed to target specific protein kinases that are overactive in cancer cells, thereby disrupting downstream signaling pathways crucial for cell proliferation and survival.

-

Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.

Caption: Potential anticancer mechanisms of pyrazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [11]

-

Cell Culture: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the pyrazole derivatives for 24-48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.

| Cell Line | Compound | IC₅₀ (µM) | Reference |

| A549 (Lung) | Pyrazole Derivative A | 8.0 | [11] |

| HeLa (Cervical) | Pyrazole Derivative B | 4.94 | [10] |

| MCF-7 (Breast) | Pyrazole Derivative C | 5.8 | [11] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacteria and fungi.[13][14][15][16][17][18] The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt essential cellular processes in microorganisms.

Potential Mechanisms of Antimicrobial Action:

-

Enzyme Inhibition: Pyrazole derivatives can inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.

-

Membrane Disruption: The lipophilic nature of the diarylpyrazole core may facilitate interaction with and disruption of the microbial cell membrane, leading to cell death.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [15]

-

Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Broth Microdilution Method: Prepare serial twofold dilutions of the pyrazole derivatives in a suitable broth medium in a 96-well microplate.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

| Microorganism | Compound | MIC (µg/mL) | Reference |

| S. aureus | Pyrazole Derivative D | 32 | [15] |

| E. coli | Pyrazole Derivative E | 64 | Fictional Data |

| C. albicans | Pyrazole Derivative F | 16 | Fictional Data |

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Several pyrazole derivatives have been investigated for their anticonvulsant properties, showing potential as novel antiepileptic drugs.[19][20][21][22][23] The mechanism of action for their anticonvulsant effects is not fully elucidated but may involve modulation of ion channels or neurotransmitter systems.

Potential Mechanisms of Anticonvulsant Action:

-

Modulation of GABAergic Neurotransmission: Pyrazole derivatives may enhance the inhibitory effects of the neurotransmitter GABA.

-

Blockade of Voltage-Gated Sodium Channels: Inhibition of these channels can reduce neuronal excitability and prevent seizure propagation.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test [19][20]

-

Animal Model: Use adult mice (20-25g).

-

Drug Administration: Administer the test compounds intraperitoneally.

-

Induction of Seizure: After a set period (e.g., 30 minutes), induce seizures by delivering an electrical stimulus via corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Protection Assessment: The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity.

| Compound | Dose (mg/kg) | % Protection | Reference |

| Phenytoin | 30 | 100 | [20] |

| Pyrazole Derivative G | 100 | 80 | Fictional Data |

| Pyrazole Derivative H | 100 | 75 | Fictional Data |

Conclusion and Future Directions

The this compound scaffold is a versatile and promising platform for the development of new therapeutic agents. The derivatives discussed in this guide exhibit a wide array of biological activities, including potent anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant effects. The structure-activity relationship studies are crucial for optimizing the potency and selectivity of these compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action for each biological activity. Furthermore, lead optimization to improve pharmacokinetic properties and reduce potential toxicity will be essential for translating these promising compounds into clinical candidates. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs across various therapeutic areas.

References

-

Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines. (n.d.). PMC. Retrieved January 1, 2026, from [Link]

- Menozzi, G., Mosti, L., et al. (1990). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco, 45(2), 237-253.

-

Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (n.d.). PubMed Central. Retrieved January 1, 2026, from [Link]

- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2020). Chemical Methodologies, 4(4), 441-451.

-

Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. (1998). PubMed. Retrieved January 1, 2026, from [Link]

-

Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2016). PubMed. Retrieved January 1, 2026, from [Link]

-

Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 1, 2026, from [Link]

-

1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. (n.d.). Semantic Scholar. Retrieved January 1, 2026, from [Link]

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2022). MDPI. Retrieved January 1, 2026, from [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Retrieved January 1, 2026, from [Link]

-

Overview on Biological Activities of Pyrazole Derivatives. (2022). Springer. Retrieved January 1, 2026, from [Link]

- Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry, 35(1).

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). RSC Publishing. Retrieved January 1, 2026, from [Link]

-

Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved January 1, 2026, from [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC - NIH. Retrieved January 1, 2026, from [Link]

-

Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). PMC - PubMed Central. Retrieved January 1, 2026, from [Link]

-

Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). PubMed. Retrieved January 1, 2026, from [Link]

-

Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. Retrieved January 1, 2026, from [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). Retrieved January 1, 2026, from [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.). Retrieved January 1, 2026, from [Link]

-

Synthesis and anticonvulsant activity of 1-[(4, 5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives. (n.d.). JOCPR. Retrieved January 1, 2026, from [Link]

-

Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (n.d.). Retrieved January 1, 2026, from [Link]

-

Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (2022). PMC - NIH. Retrieved January 1, 2026, from [Link]

-

Preliminary evaluation of anticonvulsant activity and neurotoxicity of some 1,4-substituted piperazine derivatives. (n.d.). Retrieved January 1, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. jchr.org [jchr.org]

- 5. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. | Semantic Scholar [semanticscholar.org]

- 7. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. srrjournals.com [srrjournals.com]

- 12. ijnrd.org [ijnrd.org]

- 13. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemmethod.com [chemmethod.com]

- 15. meddocsonline.org [meddocsonline.org]

- 16. orientjchem.org [orientjchem.org]

- 17. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jocpr.com [jocpr.com]

- 21. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ruj.uj.edu.pl [ruj.uj.edu.pl]

mechanism of action of fluorinated pyrazole compounds

An In-Depth Technical Guide to the Mechanism of Action of Fluorinated Pyrazole Compounds

Executive Summary

Fluorinated pyrazole compounds represent a cornerstone of modern medicinal and agricultural chemistry, demonstrating a remarkable versatility in their biological activities. The strategic incorporation of fluorine atoms into the pyrazole scaffold significantly modulates their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, leading to enhanced efficacy and target selectivity.[1][2] This technical guide provides a comprehensive overview of the diverse mechanisms of action employed by this chemical class, targeting a range of proteins from ion channels to critical cellular enzymes. We will explore their roles as modulators of neurotransmitter receptors, potent enzyme inhibitors across various therapeutic areas, and their structure-activity relationships. Furthermore, this guide details validated experimental protocols for elucidating these mechanisms, offering researchers a practical framework for the investigation of novel fluorinated pyrazole derivatives.

The Pyrazole Scaffold and the Strategic Role of Fluorine

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery due to its synthetic tractability and ability to engage in various biological interactions.[3] The introduction of fluorine, the most electronegative element, imparts unique properties that chemists have leveraged to optimize drug candidates.[1] These advantages include:

-

Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby functional groups, altering ionization states and target interactions.

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the compound's half-life.[4]

-

Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones and can displace water molecules from binding pockets, often leading to a significant increase in binding affinity.[1]

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, locking it into a more biologically active shape.

These properties have led to the successful development of fluorinated pyrazoles as insecticides, fungicides, and clinical candidates for treating cancer, inflammation, and neurodegenerative diseases.[5][6]

Primary Molecular Targets and Mechanisms of Action

Fluorinated pyrazoles do not have a single, universal mechanism of action. Instead, their activity is dictated by the specific substitution patterns on the pyrazole ring, which directs their binding to a diverse array of molecular targets.

Neurotransmission Modulation: The GABA Receptor Complex

A primary mechanism, particularly for phenylpyrazole insecticides like Fipronil, is the antagonism of the γ-aminobutyric acid (GABA) receptor.[7][8] GABA is the principal inhibitory neurotransmitter in the insect central nervous system.

-

Mechanism of Action: These compounds act as non-competitive blockers of the GABA-gated chloride (Cl⁻) channel.[9][10] They bind to a site within the channel pore, stabilizing a closed or desensitized state. This action prevents the influx of chloride ions that would normally hyperpolarize the neuron and dampen nerve signals. The resulting blockade of GABA's inhibitory effect leads to uncontrolled neuronal firing, hyperexcitation, paralysis, and ultimately, the death of the insect.[9] Fipronil exhibits high selectivity for insect GABA receptors over mammalian ones, which is a key factor in its safety profile for non-target species.[9]

-

Alternative GABAergic Modulation: In contrast to the insecticidal antagonists, some fluorinated pyrazole derivatives designed for therapeutic use in mammals can act as positive modulators at the benzodiazepine site of the GABA-A receptor, producing anxiolytic effects.[11][12] This highlights the scaffold's versatility, where subtle structural changes can completely invert the pharmacological outcome at the same receptor complex.

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazole inhibitor.

-

Cholinesterase Inhibition: Certain fluorinated pyrazole-5-fluorosulfates have emerged as selective inhibitors of butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). [13][14][15]BuChE plays a role in the breakdown of acetylcholine in the brain, and its levels increase in Alzheimer's disease. Selective BuChE inhibition is a promising therapeutic strategy to alleviate cognitive decline. [16]

-

Cyclooxygenase (COX) Inhibition: The pyrazole core is central to several non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism involves the inhibition of COX enzymes (COX-1 and COX-2), which blocks the synthesis of pro-inflammatory prostaglandins. [17]The development of COX-2 selective inhibitors is a key goal to minimize gastrointestinal side effects.

-

Other Key Enzymes: The versatility of this scaffold extends to fungicides that inhibit succinate dehydrogenase (SDH) in the mitochondrial electron transport chain [2]and compounds that inhibit nitric oxide synthase (NOS) isoforms, which are involved in inflammation and neuronal signaling. [18]

Modulation of Other Ion Channels

Beyond the GABA receptor, fluorinated pyrazoles also target other ion channels. Anthranilic diamide insecticides containing a fluoro-substituted phenylpyrazole moiety have been shown to act on insect ryanodine receptors (RyRs). [19]RyRs are intracellular calcium release channels; their modulation disrupts calcium homeostasis, leading to muscle dysfunction and paralysis in insects. [19]

Structure-Activity Relationships (SAR)

The biological activity of fluorinated pyrazoles is highly dependent on the nature and position of substituents on both the pyrazole and any associated phenyl rings.

-

For GABA Receptor Antagonists: Studies on Fipronil analogues show that the 1-phenyl group with 2,6-dichloro and 4-trifluoromethyl substituents is critical for high potency. [7]The 3-cyano group and a 4-trifluoromethylsulfinyl group also contribute significantly to binding. Replacing the trifluoromethylsulfinyl moiety with a bulky group like tert-butyl can maintain high potency. [7]* For BuChE Inhibitors: SAR analysis of pyrazole-5-fluorosulfates revealed that the inhibitory activity is affected by substituents at the 1-, 3-, and 4-positions of the pyrazole ring. [13][15]The fluorosulfate group itself was found to be crucial for increasing binding affinity through interactions like π-sulfur bonds with amino acid residues in the active site. [14]* For Kinase Inhibitors: The SAR for kinase inhibitors is highly target-specific. For Akt inhibitors, a fluorophenyl ring can occupy a key hydrophobic pocket. [20]For Bcr-Abl inhibitors, removing a trifluoromethyl group from the phenyl ring can lead to a significant loss of potency, highlighting the importance of this specific fluorinated moiety. [20]

Experimental Protocols for Mechanistic Elucidation

To rigorously determine the mechanism of action of a novel fluorinated pyrazole, a multi-step, self-validating experimental approach is required.

Protocol 1: In Vitro Kinase Inhibition Assay (HTRF)

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. It provides a quantitative measure of potency (IC₅₀) and is a foundational step in validating a compound as a kinase inhibitor. A homogenous time-resolved fluorescence (HTRF) assay is a robust, high-throughput method.

Methodology:

-

Reagent Preparation: Prepare assay buffer, recombinant kinase, a biotinylated substrate peptide, ATP, and an anti-phospho-substrate antibody labeled with a Europium cryptate (donor). Prepare streptavidin-XL665 (acceptor).

-

Compound Plating: Serially dilute the test compound in DMSO and dispense into a 384-well low-volume assay plate.

-

Kinase Reaction:

-

Add the recombinant kinase and the biotinylated substrate peptide to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and Streptavidin-XL665 in EDTA-containing buffer.

-

Incubate for 60 minutes to allow for antibody binding.

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

-

Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Experimental workflow for an in vitro HTRF kinase inhibition assay.

Protocol 2: MTT Assay for Cellular Antiproliferative Effects

Causality: This assay assesses the downstream biological consequence of target inhibition on cell viability and proliferation. A positive result here, in conjunction with a potent IC₅₀ from an enzymatic assay, provides strong evidence that the compound's mechanism of action is relevant in a cellular context.

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight. [21]2. Compound Treatment: Treat the cells with serial dilutions of the fluorinated pyrazole compound for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the media and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition). [21]

Quantitative Data Summary

The potency of fluorinated pyrazole compounds varies significantly depending on the target. The following table summarizes representative inhibitory data from the literature.

| Compound Class/Example | Target | Assay Type | Potency (IC₅₀ / Kᵢ / EC₅₀) | Reference |

| Pyrazole-5-fluorosulfates (K3) | Butyrylcholinesterase (BuChE) | Enzymatic | IC₅₀ = 0.79 µM, Kᵢ = 0.77 µM | [13][14] |

| Anthranilic Diamides (IIIf) | M. separata | Insecticidal Bioassay | 43% activity @ 0.1 mg L⁻¹ | [19] |

| Pyrazolo[4,3-f]quinolines (48) | Haspin Kinase | Enzymatic | >90% inhibition @ 100 nM | [22] |

| GSK2110183 Analogue (2) | Akt1 Kinase | Enzymatic | IC₅₀ = 1.3 nM | [20] |

| Bcr-Abl Inhibitor (10) | Bcr-Abl Kinase | Enzymatic | IC₅₀ = 14.2 nM | [20] |

| Azetidine-Pyrazole (14a) | HCV Genotype-lb | Replicon Assay | EC₅₀ = 0.083 µM | [23] |

| 6-Fluoroindazole (52) | Rho Kinase (ROCK1) | Enzymatic | IC₅₀ = 14 nM | [23] |

Conclusion and Future Prospects

The fluorinated pyrazole scaffold is a validated and highly fruitful starting point for the development of potent and selective modulators of diverse biological targets. Their mechanisms of action span from the disruption of neurotransmission in insects to the targeted inhibition of kinases and enzymes implicated in human diseases like cancer and Alzheimer's. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and validated by rigorous mechanistic assays, promises to deliver next-generation therapeutics and crop protection agents. Future work will likely focus on developing compounds with even greater isoform selectivity to improve efficacy and minimize off-target effects, further cementing the legacy of fluorinated pyrazoles in chemical biology.

References

-

Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. [Link]

-

University of Mississippi. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]

-

ResearchGate. (n.d.). New Synthesis of Fluorinated Pyrazoles. Request PDF. [Link]

-

Li, H. H., et al. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2099-2111. [Link]

-

Li, H. H., et al. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Taylor & Francis Online. [Link]

-

Guerrini, G., et al. (2010). New fluoro derivatives of the pyrazolo[5,1-c]b[1][5][13]enzotriazine 5-oxide system: evaluation of fluorine binding properties in the benzodiazepine site on γ-aminobutyrric acid type A (GABA(A)) receptor. Journal of Medicinal Chemistry, 53(21), 7532-48. [Link]

-

Li, H. H., et al. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). Fluorinated Pyrazoles: From Synthesis to Applications. Request PDF. [Link]

-

Matić, S., et al. (2022). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 27(15), 4983. [Link]

-

Li, H. H., et al. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. PubMed Central. [Link]

-

MDPI. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]

-

Zhang, A., et al. (2004). GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octanes and 4-alkyl-1-phenylpyrazoles. Bioorganic & Medicinal Chemistry, 12(10), 2677-85. [Link]

-

Wang, B. L., et al. (2020). Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety. Journal of Agricultural and Food Chemistry, 68(42), 11637-11645. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12054–12070. [Link]

-

Al-Ostoot, F. H., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(23), 8295. [Link]

-

Rodrigues, T., et al. (2016). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Molecules, 21(11), 1569. [Link]

-

Alanazi, A. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4956. [Link]

-

Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

Taylor & Francis Online. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. [Link]

-

Semantic Scholar. (n.d.). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. [Link]

-

ResearchGate. (n.d.). Some anticancer compounds with pyrazole and trifluoromethylphenyl rings. [Link]

-

Semantic Scholar. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. [Link]

-

UNF Digital Commons. (2018). Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. [Link]

-

Frontiers. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]

-

Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. PubMed. [Link]

-

ResearchGate. (n.d.). Mode of action of pyrazoles and pyridazinones. [Link]

-

Mascia, M. P., et al. (2014). Differential modulation of GABA(A) receptor function by aryl pyrazoles. European Journal of Pharmacology, 732, 83-90. [Link]

-

The Ohio State University. (2019). Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity. [Link]

-

The R Journal. (n.d.). Laying Out Pathways With Rgraphviz. [Link]

-

Medical University of Vienna. (n.d.). Biological evaluation of 2´-[18F]fluoroflumazenil ([18F]FFMZ), a potential GABA receptor ligand for PET. [Link]

-

MDPI. (2019). Block of Voltage-Gated Sodium Channels by Aripiprazole in a State-Dependent Manner. [Link]

-

YouTube. (2022). DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python). [Link]

-

El-Sayed, N. N. E., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences, 8(1), 12. [Link]

-

YouTube. (2021). Graphviz tutorial. [Link]

-

University of Florida. (n.d.). Insecticidal Mode of Action. [Link]

-

Narahashi, T., et al. (2007). Fipronil modulation of GABA(A) receptor single-channel currents. Journal of Pharmacological Sciences, 104(1), 1-7. [Link]

-

Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

-

Frontiers. (n.d.). Structural Advances in Voltage-Gated Sodium Channels. [Link]

Sources

- 1. egrove.olemiss.edu [egrove.olemiss.edu]

- 2. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]

- 10. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New fluoro derivatives of the pyrazolo[5,1-c][1,2,4]benzotriazine 5-oxide system: evaluation of fluorine binding properties in the benzodiazepine site on γ-aminobutyrric acid type A (GABA(A)) receptor. Design, synthesis, biological, and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential modulation of GABA(A) receptor function by aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The guide offers not only predicted data based on analogous structures and spectroscopic principles but also detailed experimental protocols, ensuring both theoretical understanding and practical applicability.

Introduction

This compound is a member of the pyrazole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The substitution pattern of a 4-fluorophenyl group at the N1 position and a phenyl group at the C5 position creates a unique electronic and steric environment, influencing its potential as a scaffold in drug design. Accurate structural elucidation through spectroscopic methods is paramount for confirming the identity and purity of the synthesized compound, which is a critical step in any research and development pipeline. This guide provides a detailed analysis of its expected spectroscopic signature.

Molecular Structure and Synthesis Pathway

The structural integrity of this compound is the foundation of its spectroscopic properties. A plausible synthetic route involves a two-step process, beginning with the Claisen-Schmidt condensation of acetophenone and 4-fluorobenzaldehyde to form a chalcone intermediate, followed by cyclization with phenylhydrazine.[1]

Caption: Proposed synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with assignments based on the analysis of structurally similar compounds.[1]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition (¹H NMR): Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Data Acquisition (¹³C NMR): Acquire the carbon NMR spectrum on the same instrument, typically at 100 or 125 MHz. A greater number of scans will be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the multiplicity of each signal.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60-7.50 | m | 2H | H-2', H-6' (Phenyl at C5) |

| ~7.45-7.35 | m | 3H | H-3', H-4', H-5' (Phenyl at C5) |

| ~7.30-7.20 | m | 2H | H-2'', H-6'' (Fluorophenyl at N1) |

| ~7.15-7.05 | t | 2H | H-3'', H-5'' (Fluorophenyl at N1) |

| ~6.50 | d, J ≈ 2.0 Hz | 1H | H-4 (Pyrazole ring) |

| ~7.80 | d, J ≈ 2.0 Hz | 1H | H-3 (Pyrazole ring) |

The chemical shifts and coupling constants are estimations and may vary slightly in an experimental setting.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-4'' (Fluorophenyl at N1) |

| ~152 | C-5 (Pyrazole ring) |

| ~141 | C-3 (Pyrazole ring) |

| ~136 (d, ⁴JCF ≈ 3 Hz) | C-1'' (Fluorophenyl at N1) |

| ~130 | C-1' (Phenyl at C5) |

| ~129.5 | C-2', C-6' (Phenyl at C5) |

| ~129.0 | C-4' (Phenyl at C5) |

| ~128.5 | C-3', C-5' (Phenyl at C5) |

| ~127 (d, ³JCF ≈ 8 Hz) | C-2'', C-6'' (Fluorophenyl at N1) |

| ~116 (d, ²JCF ≈ 22 Hz) | C-3'', C-5'' (Fluorophenyl at N1) |

| ~108 | C-4 (Pyrazole ring) |

The doublet (d) multiplicity for the fluorophenyl carbons is due to coupling with the ¹⁹F nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy (Solid Sample)

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150-3000 | Medium | C-H stretching (aromatic) |

| 1600-1580 | Medium-Strong | C=N stretching (pyrazole ring) |

| 1520-1480 | Strong | C=C stretching (aromatic rings) |

| 1240-1210 | Strong | C-F stretching (fluorophenyl group) |

| 850-800 | Strong | C-H out-of-plane bending (para-substituted phenyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.

-

Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.

-